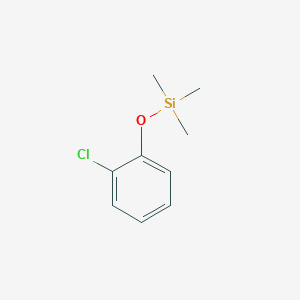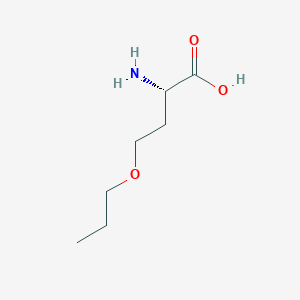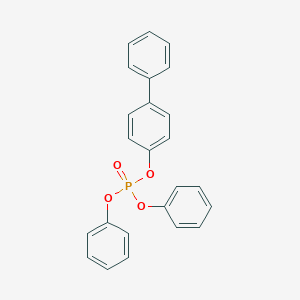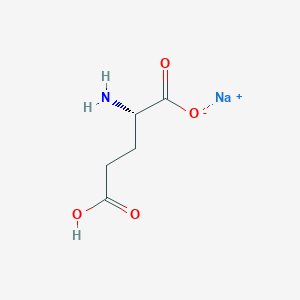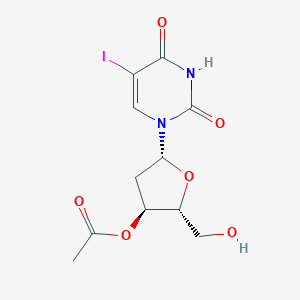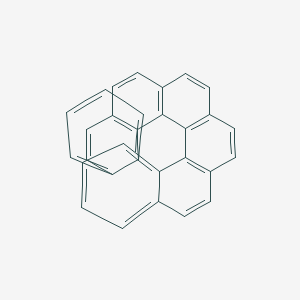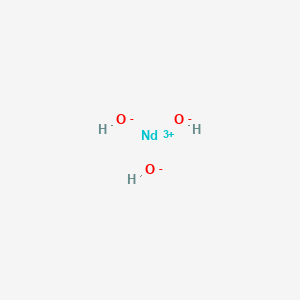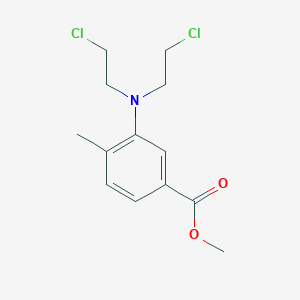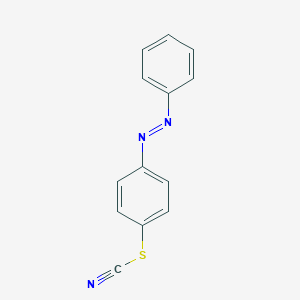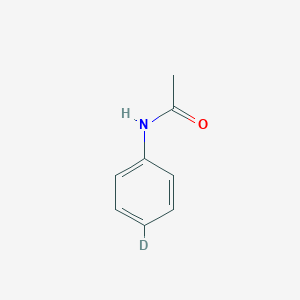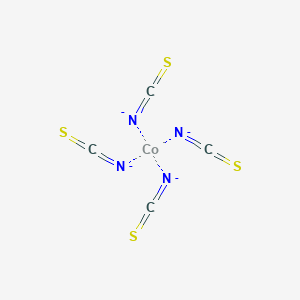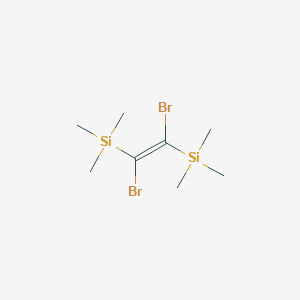
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1,2-bis(trimethylsilyl)ethylene dibromide or TMSDEBr2. It is a colorless liquid that is used as a reagent in organic synthesis and is known for its unique properties.
Wissenschaftliche Forschungsanwendungen
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has been used in various scientific research applications. It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various organic compounds. This compound has also been used as a starting material for the synthesis of other compounds such as TMSDEO and TMSDEOBr. Additionally, it has been used in the preparation of siloxanes and silanes.
Wirkmechanismus
The mechanism of action of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is not well understood. However, it is believed that the compound reacts with other organic compounds to form new compounds that have unique properties. The trimethylsilyl group in TMSDEBr2 is known to be a good leaving group, which makes it useful in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). However, it is not used in drug development due to its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. Additionally, it is relatively easy to handle and store. However, it has limitations due to its potential toxicity and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research and development of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the synthesis of new compounds using TMSDEBr2 as a starting material. Additionally, the potential applications of this compound in various fields such as materials science and drug development should be explored.
Conclusion:
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a versatile reagent that has potential applications in various fields. It is used in organic synthesis as a starting material and has unique properties that make it useful in the preparation of new compounds. While there is limited information available on the biochemical and physiological effects of this compound, it has several advantages for lab experiments. Future research should focus on the development of new synthesis methods and the exploration of potential applications in various fields.
Synthesemethoden
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) can be synthesized by reacting 1,2-dibromoethylene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction takes place under reflux conditions and produces TMSDEBr2 as a colorless liquid.
Eigenschaften
CAS-Nummer |
18225-33-7 |
|---|---|
Produktname |
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)- |
Molekularformel |
C8H18Br2Si2 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
[(E)-1,2-dibromo-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18Br2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+ |
InChI-Schlüssel |
QUJFZVSMBVLZHG-BQYQJAHWSA-N |
Isomerische SMILES |
C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Br)/Br |
SMILES |
C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br |
Kanonische SMILES |
C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




